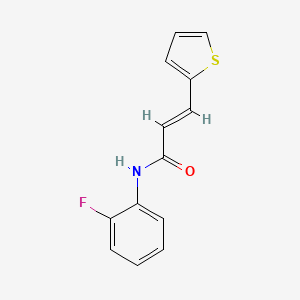
N-(2-fluorophenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(2-fluorophenyl)-3-(2-thienyl)acrylamide" is a compound of interest in various fields of chemistry due to its unique structure, combining a fluorophenyl group with a thienyl group linked through an acrylamide moiety. This compound's synthesis, molecular structure, and properties have been explored to understand its potential applications and behavior in different chemical contexts.
Synthesis Analysis
The synthesis of related acrylamide compounds often involves the condensation of appropriate aldehydes and acrylamides under basic conditions. For instance, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved in high yield through condensation of equimolar equivalents of specific aldehydes and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes, which could provide insights into similar methodologies applicable for "N-(2-fluorophenyl)-3-(2-thienyl)acrylamide" (Kariuki et al., 2022).
Molecular Structure AnalysisMolecular structure determination is crucial for understanding the chemical behavior and reactivity of a compound. Techniques such as NMR spectroscopy and single-crystal X-ray diffraction are often employed to elucidate the structure, as seen in the study by Kariuki et al. (2022), suggesting similar approaches could be used for "N-(2-fluorophenyl)-3-(2-thienyl)acrylamide."
Chemical Reactions and Properties
The chemical reactivity of acrylamide derivatives can vary significantly depending on the substituents attached to the acrylamide group. For example, the ability of fluoroalkylated acrylamide oligomers to recognize and transfer hydrophilic compounds from aqueous to organic media showcases the potential chemical interactions and reactions these compounds can undergo (Sawada et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are influenced by the molecular structure. While specific data on "N-(2-fluorophenyl)-3-(2-thienyl)acrylamide" were not found, studies on similar compounds can provide insights. For example, the synthesis and characterization of related compounds have shown that the incorporation of fluorophenyl and thienyl groups can significantly impact the physical properties, including solubility and thermal stability (Topal et al., 2021).
Chemical Properties Analysis
The chemical properties of "N-(2-fluorophenyl)-3-(2-thienyl)acrylamide" can be anticipated based on studies of similar compounds. The presence of fluorine atoms often influences the chemical reactivity, leading to unique interactions with various substrates and reagents. For example, the copper-catalyzed radical aminoarylation of acrylamides demonstrates how modifications in the acrylamide structure can lead to diverse reactivity profiles, suggesting potential reactivity pathways for "N-(2-fluorophenyl)-3-(2-thienyl)acrylamide" (Xia et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization for Corrosion Inhibition
A study focusing on the synthesis and characterization of acrylamide derivatives highlighted their potential as corrosion inhibitors. This research demonstrated the effectiveness of certain acrylamide compounds in protecting copper against corrosion in nitric acid solutions. The findings suggest that similar acrylamide derivatives, including N-(2-fluorophenyl)-3-(2-thienyl)acrylamide, could be explored for their corrosion inhibitory properties, showcasing the compound's versatility beyond biological applications. The compounds were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS), indicating their potential as mixed-type inhibitors for copper corrosion with efficiencies up to 86.1% (Ahmed Abu-Rayyan et al., 2022).
Applications in Polyacrylamide Copolymers for Sensing and Catalysis
Research into polyacrylamide covalently bonding to various functional groups, such as rhodamine B, has led to the development of sensitive and selective sensors for metal ions like Fe3+ and Cr3+. These studies provide a foundation for utilizing N-(2-fluorophenyl)-3-(2-thienyl)acrylamide in the synthesis of fluorescent copolymers, potentially enhancing their selectivity and sensitivity for specific applications, including environmental monitoring and biochemical assays (Tongmou Geng, Rong-Yi Huang, Dayu Wu, 2014).
Role in Drug Delivery and Biomedical Applications
Poly(N-isopropyl acrylamide) and its derivatives have been widely investigated for their thermoresponsive properties, which are crucial for drug delivery systems. Research into controlled polymerization techniques, such as RAFT polymerization, highlights the potential for acrylamide derivatives in creating responsive drug delivery vehicles. N-(2-fluorophenyl)-3-(2-thienyl)acrylamide could contribute to the design of novel polymers with specific responses to environmental stimuli, improving the efficacy and targeted delivery of therapeutics (Anthony J Convertine et al., 2004).
Fluorinated Acrylamides in Chemical Sensing and Material Science
The development of oxygen-switchable thermo-responsive copolymers based on fluorinated acrylamide monomers illustrates the potential for N-(2-fluorophenyl)-3-(2-thienyl)acrylamide in creating materials with dual responsiveness to oxygen and temperature. Such materials could have significant implications for environmental sensing, biomedical devices, and smart material applications, where precise control over material properties is required (Lei Lei et al., 2016).
Propriétés
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJDVCYOSSSIO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)
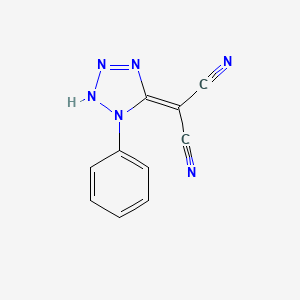
![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

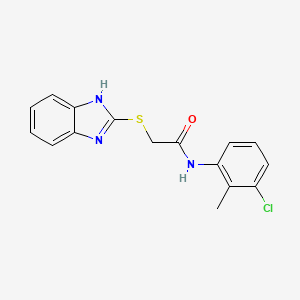
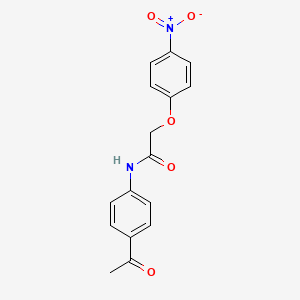

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)
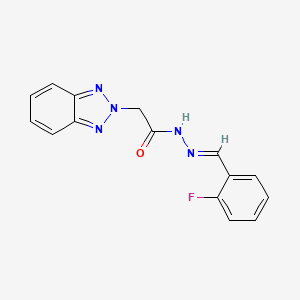
![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)